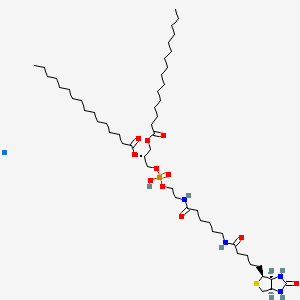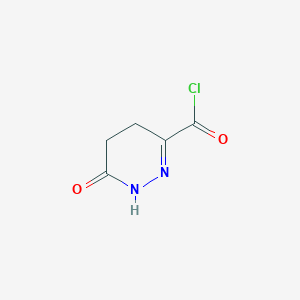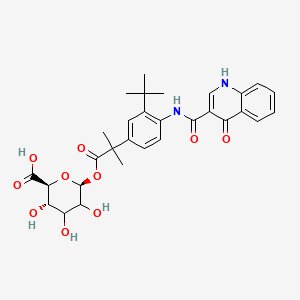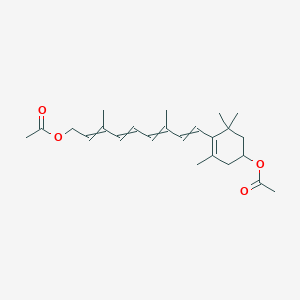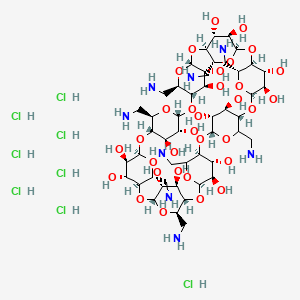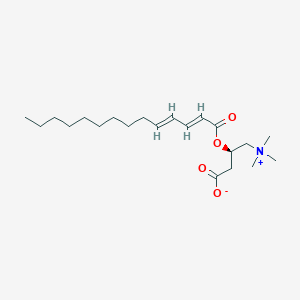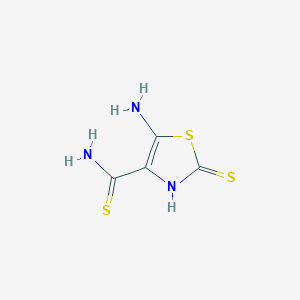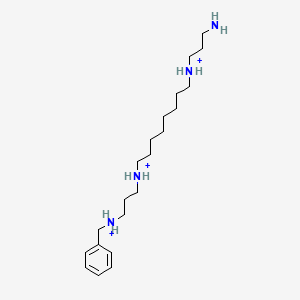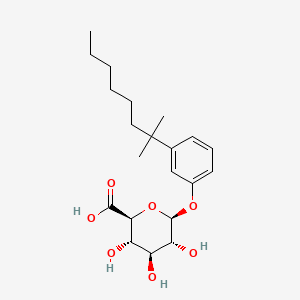
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves the conjugation of 3-(1,1-Dimethylheptyl)phenol with beta-D-Glucopyranosiduronic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed by manufacturers .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are synthesized in controlled laboratory environments to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of biological processes and pathways.
Medicine: Utilized in research to understand disease mechanisms and potential therapeutic targets.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dimethylheptyl)phenol
- beta-D-Glucopyranosiduronic Acid
Uniqueness
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is unique due to its specific structure, which combines the properties of both 3-(1,1-Dimethylheptyl)phenol and beta-D-Glucopyranosiduronic Acid. This unique structure allows it to be used in specialized research applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C21H32O7 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(2-methyloctan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O7/c1-4-5-6-7-11-21(2,3)13-9-8-10-14(12-13)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h8-10,12,15-18,20,22-24H,4-7,11H2,1-3H3,(H,25,26)/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CSOVLPSBQFGSBB-HBWRTXEVSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


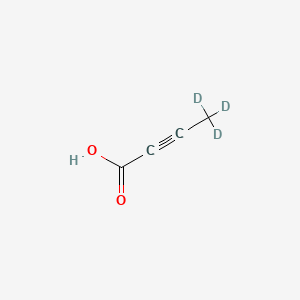
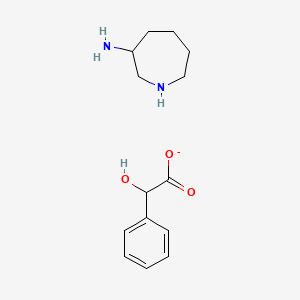
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
